Cas no 83322-23-0 (5-benzylthiophene-2-carbaldehyde)

5-Benzylthiophene-2-carbaldehyde is a versatile aromatic aldehyde featuring a benzyl-substituted thiophene core. Its structure combines the reactivity of an aldehyde group with the electronic properties of the thiophene ring, making it a valuable intermediate in organic synthesis and pharmaceutical applications. The benzyl group enhances solubility in organic solvents, facilitating its use in cross-coupling reactions, heterocyclic synthesis, and functional group transformations. This compound is particularly useful in the development of bioactive molecules, agrochemicals, and materials science due to its stability and compatibility with a range of reaction conditions. Its well-defined reactivity profile allows for precise modifications, supporting advanced research and industrial applications.
5-benzylthiophene-2-carbaldehyde structure
83322-23-0 structure
商品名:5-benzylthiophene-2-carbaldehyde
CAS番号:83322-23-0
MF:C12H10OS
メガワット:202.272
MDL:MFCD04967227
CID:2626153
PubChem ID:7017105

5-benzylthiophene-2-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 5-benzylthiophene-2-carbaldehyde
    • EN300-92308
    • G49915
    • IDA32223
    • AKOS000305895
    • DB-088016
    • 5-benzyl-thiophene-2-carbaldehyde
    • Z1263738140
    • 5-(phenylmethyl)thiophene-2-carboxaldehyde
    • CS-0264203
    • A1-27167
    • MFCD04967227
    • SCHEMBL1680416
    • DYTNGDNLLFVCBH-UHFFFAOYSA-N
    • STK312904
    • 83322-23-0
    • MDL: MFCD04967227
    • インチ: InChI=1S/C12H10OS/c13-9-12-7-6-11(14-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2
    • InChIKey: DYTNGDNLLFVCBH-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C(C=C1)CC2=CC=C(C=O)S2

計算された属性

  • せいみつぶんしりょう: 202.04523611Da
  • どういたいしつりょう: 202.04523611Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 187
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.4
  • トポロジー分子極性表面積: 45.3Ų

5-benzylthiophene-2-carbaldehyde セキュリティ情報

  • 危険カテゴリコード: 22
  • 危険物標識: Xn

5-benzylthiophene-2-carbaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-92308-1g
5-benzylthiophene-2-carbaldehyde
83322-23-0 95%
1g
$680.0 2023-09-01
Enamine
EN300-92308-10g
5-benzylthiophene-2-carbaldehyde
83322-23-0 95%
10g
$2348.0 2023-09-01
Chemenu
CM313965-1g
5-Benzylthiophene-2-carbaldehyde
83322-23-0 95%
1g
$651 2023-01-18
Enamine
EN300-92308-5.0g
5-benzylthiophene-2-carbaldehyde
83322-23-0 95.0%
5.0g
$1507.0 2025-02-21
abcr
AB498740-1 g
5-Benzylthiophene-2-carbaldehyde
83322-23-0
1g
€486.60 2022-03-24
Enamine
EN300-92308-0.1g
5-benzylthiophene-2-carbaldehyde
83322-23-0 95.0%
0.1g
$236.0 2025-02-21
Enamine
EN300-92308-0.25g
5-benzylthiophene-2-carbaldehyde
83322-23-0 95.0%
0.25g
$337.0 2025-02-21
abcr
AB498740-250 mg
5-Benzylthiophene-2-carbaldehyde
83322-23-0
250MG
€275.80 2022-03-24
Enamine
EN300-92308-0.5g
5-benzylthiophene-2-carbaldehyde
83322-23-0 95.0%
0.5g
$530.0 2025-02-21
Matrix Scientific
216181-2.500g
5-Benzylthiophene-2-carbaldehyde, 95%
83322-23-0 95%
2.500g
$2063.00 2023-09-05

5-benzylthiophene-2-carbaldehyde 関連文献

5-benzylthiophene-2-carbaldehydeに関する追加情報

Recent Advances in the Study of 5-Benzylthiophene-2-carbaldehyde (CAS: 83322-23-0) in Chemical Biology and Pharmaceutical Research

5-Benzylthiophene-2-carbaldehyde (CAS: 83322-23-0) is a key intermediate in the synthesis of various bioactive compounds and has garnered significant attention in recent chemical biology and pharmaceutical research. This compound, characterized by its thiophene core and benzyl substituent, serves as a versatile building block for the development of novel therapeutic agents. Recent studies have explored its potential applications in drug discovery, particularly in the design of enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds. The unique structural features of 5-benzylthiophene-2-carbaldehyde enable its interaction with diverse biological targets, making it a promising candidate for further investigation.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the role of 5-benzylthiophene-2-carbaldehyde as a precursor in the synthesis of potent kinase inhibitors. The study demonstrated that derivatives of this compound exhibited high selectivity and affinity for specific kinase targets, which are implicated in cancer progression. The researchers employed molecular docking and in vitro assays to validate the binding interactions and inhibitory effects of these derivatives. Their findings suggest that 5-benzylthiophene-2-carbaldehyde-based compounds could serve as a foundation for developing next-generation anticancer therapies.

Another notable application of 5-benzylthiophene-2-carbaldehyde was highlighted in a 2022 European Journal of Medicinal Chemistry article, where it was utilized to synthesize novel antimicrobial agents. The study focused on modifying the aldehyde functional group to enhance the compound's activity against drug-resistant bacterial strains. The resulting derivatives showed significant efficacy against Staphylococcus aureus and Escherichia coli, with minimal cytotoxicity to human cells. This research underscores the potential of 5-benzylthiophene-2-carbaldehyde as a scaffold for designing new antibiotics to address the growing challenge of antimicrobial resistance.

Beyond its therapeutic applications, 5-benzylthiophene-2-carbaldehyde has also been explored in material science. A 2023 study in ACS Applied Materials & Interfaces reported its use in the development of organic semiconductors. The compound's electron-rich thiophene ring and aldehyde functionality make it suitable for constructing conjugated polymers with desirable electronic properties. These polymers exhibited excellent charge transport characteristics, suggesting their potential use in flexible electronics and optoelectronic devices.

In conclusion, 5-benzylthiophene-2-carbaldehyde (CAS: 83322-23-0) continues to be a molecule of interest across multiple disciplines, from drug discovery to materials science. Its structural versatility and functional adaptability make it a valuable tool for researchers aiming to address pressing challenges in healthcare and technology. Future studies are expected to further elucidate its mechanisms of action and expand its applications, paving the way for innovative solutions in the chemical biology and pharmaceutical industries.

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